ethyl (E)-3-diethoxyphosphorylbut-2-enoate
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Overview
Description
Ethyl (E)-3-diethoxyphosphorylbut-2-enoate is an organic compound that belongs to the class of phosphonate esters. This compound is characterized by the presence of a diethoxyphosphoryl group attached to a but-2-enoate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-diethoxyphosphorylbut-2-enoate typically involves the reaction of ethyl acetoacetate with diethyl phosphite under basic conditions. The reaction proceeds through a Michael addition mechanism, where the nucleophilic diethyl phosphite attacks the electrophilic carbon-carbon double bond of ethyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-diethoxyphosphorylbut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can convert the compound into phosphonate esters with different functional groups.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphoryl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphonate esters with different alkyl or aryl groups.
Scientific Research Applications
Ethyl (E)-3-diethoxyphosphorylbut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphonate esters.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl (E)-3-diethoxyphosphorylbut-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The diethoxyphosphoryl group can mimic the phosphate group in biological molecules, allowing the compound to act as a competitive inhibitor of enzymes that utilize phosphate substrates. This interaction can disrupt normal enzyme function and modulate biological pathways.
Comparison with Similar Compounds
Ethyl (E)-3-diethoxyphosphorylbut-2-enoate can be compared with other similar compounds, such as:
Diethyl phosphite: A simpler phosphonate ester used in similar chemical reactions.
Ethyl acetoacetate: A precursor in the synthesis of this compound.
Phosphonic acids: Compounds with similar functional groups but different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical reactivity and a wide range of applications in various fields of research.
Properties
Molecular Formula |
C10H19O5P |
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Molecular Weight |
250.23 g/mol |
IUPAC Name |
ethyl (E)-3-diethoxyphosphorylbut-2-enoate |
InChI |
InChI=1S/C10H19O5P/c1-5-13-10(11)8-9(4)16(12,14-6-2)15-7-3/h8H,5-7H2,1-4H3/b9-8+ |
InChI Key |
MTNWTFGEFCVEEL-CMDGGOBGSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/P(=O)(OCC)OCC |
Canonical SMILES |
CCOC(=O)C=C(C)P(=O)(OCC)OCC |
Origin of Product |
United States |
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